molecular formula C30H59NO15 B11932335 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Cat. No.: B11932335
M. Wt: 673.8 g/mol
InChI Key: NCGXALBHNZPORF-UHFFFAOYSA-N
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Description

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a complex organic compound characterized by a long chain of ethoxy groups terminated with a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid typically involves a multi-step process:

    Initial Formation of Ethoxy Chain: The synthesis begins with the formation of the ethoxy chain through a series of etherification reactions. Each step involves the reaction of an alcohol with an ethylene oxide under basic conditions to extend the chain.

    Introduction of the Propanoic Acid Group: The terminal ethoxy group is then converted to a propanoic acid group through a series of oxidation and carboxylation reactions.

    Protection and Deprotection Steps: The 2-methylpropan-2-yl group is introduced as a protecting group for the amino functionality, which is later deprotected to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions is crucial to manage the complexity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the terminal propanoic acid group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the ethoxy chain, potentially breaking ether bonds and reducing the chain length.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Shorter ethoxy chains, alcohols.

    Substitution: Functionalized ethoxy derivatives.

Scientific Research Applications

Chemistry

The compound’s extensive ethoxy chain makes it a valuable building block in organic synthesis, particularly in the design of polymers and surfactants.

Biology

In biological research, the compound can be used as a linker or spacer in the synthesis of complex biomolecules, facilitating the study of protein-ligand interactions.

Medicine

The compound’s unique structure allows for its use in drug delivery systems, where the ethoxy chain can enhance solubility and bioavailability of therapeutic agents.

Industry

In industrial applications, the compound can be used as a surfactant or emulsifier, improving the stability and performance of various formulations.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets via its ethoxy chain and terminal functional groups. The ethoxy chain can engage in hydrogen bonding and van der Waals interactions, while the propanoic acid group can participate in ionic interactions. These interactions facilitate the compound’s role as a linker, spacer, or solubilizing agent in various applications.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol: Similar in having ethoxy chains but lacks the terminal propanoic acid group.

    Polypropylene glycol: Similar structure but with propylene oxide units instead of ethylene oxide.

    Ethylenediaminetetraacetic acid (EDTA): Contains multiple ethoxy groups but with a different core structure.

Properties

Molecular Formula

C30H59NO15

Molecular Weight

673.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C30H59NO15/c1-30(2,3)46-29(34)31-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-45-26-24-43-22-20-41-18-16-39-14-12-37-10-8-35-6-4-28(32)33/h4-27H2,1-3H3,(H,31,34)(H,32,33)

InChI Key

NCGXALBHNZPORF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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